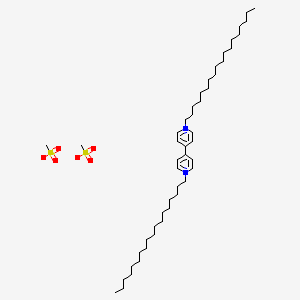
1,1'-Dioctadecyl-4,4'-bipyridin-1-ium dimethanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate is a bis-N-substituted bipyridinium compound. It is known for its unique structural properties and applications in various scientific fields. The compound is characterized by its long alkyl chains and bipyridinium core, making it a subject of interest in both academic and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate typically involves the quaternization of 4,4’-bipyridine with octadecyl bromide, followed by ion exchange with dimethanesulfonate. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using column chromatography or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the bipyridinium core to bipyridine.
Substitution: The long alkyl chains can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols or amines can be used under mild conditions.
Major Products:
Oxidation: N-oxides of the bipyridinium core.
Reduction: Bipyridine derivatives.
Substitution: Alkyl-substituted bipyridinium compounds.
Scientific Research Applications
1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst and in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. The bipyridinium core can interact with various molecular targets, including enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
- Octadecyl viologen dibromide
- Methyl viologen dichloride hydrate
- Ethyl viologen dibromide
Comparison: 1,1’-Dioctadecyl-4,4’-bipyridin-1-ium dimethanesulfonate stands out due to its unique combination of long alkyl chains and bipyridinium core. This structure imparts distinct amphiphilic properties, making it more effective in applications involving lipid bilayers and membrane proteins compared to its shorter-chain counterparts .
Properties
CAS No. |
90449-47-1 |
|---|---|
Molecular Formula |
C48H88N2O6S2 |
Molecular Weight |
853.4 g/mol |
IUPAC Name |
methanesulfonate;1-octadecyl-4-(1-octadecylpyridin-1-ium-4-yl)pyridin-1-ium |
InChI |
InChI=1S/C46H82N2.2CH4O3S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-47-41-35-45(36-42-47)46-37-43-48(44-38-46)40-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;2*1-5(2,3)4/h35-38,41-44H,3-34,39-40H2,1-2H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI Key |
CVLVLBFUZRJIBZ-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCCCCCCCCCCCCCCCCC.CS(=O)(=O)[O-].CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[Bis(2-hydroxyethyl)amino]methyl}butanedioic acid](/img/structure/B14367792.png)
![{[1-Methoxy-2-(octyloxy)ethyl]sulfanyl}benzene](/img/structure/B14367799.png)
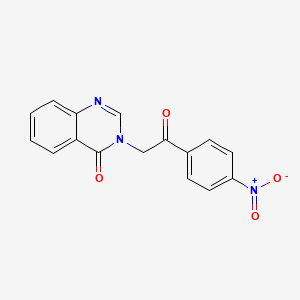
![2-Hexyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14367809.png)
![4-Chloro-3-[(dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B14367820.png)
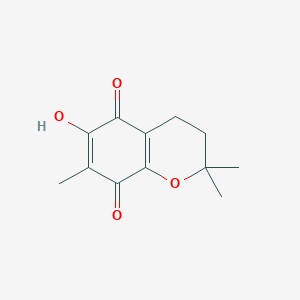
![(4Z)-4-[(2-methylimidazol-1-yl)methylidene]-2-phenyl-1,3-oxazol-5-one](/img/structure/B14367834.png)
![N-(Dibenzo[b,d]furan-3-yl)acridin-9-amine](/img/structure/B14367837.png)
![2-[(20-Bromoicosyl)oxy]oxane](/img/structure/B14367845.png)
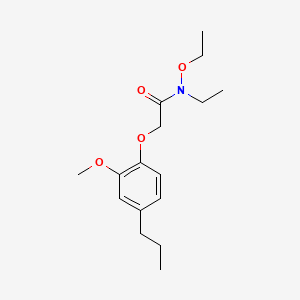
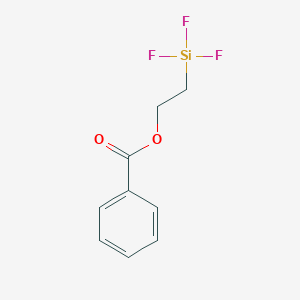
![3-Acetyl-4-(4-chlorophenyl)-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14367861.png)

![1-(2,4-Dinitrophenyl)-2-[3-ethyl-4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-ylidene]hydrazine](/img/structure/B14367871.png)
